

CPT-157633 storage and handling instructions

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Compound of Interest

Compound Name: CPT-157633

Cat. No.: B8144457

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Application Notes and Protocols: CPT-157633

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways. As a difluoro-phosphonomethyl phenylalanine derivative, **CPT-157633** is a valuable tool for research in metabolic diseases, such as diabetes and obesity, as well as neurological disorders like Rett Syndrome.[1][2] These application notes provide detailed instructions for the proper storage, handling, and use of **CPT-157633** in experimental settings.

Storage and Handling

Proper storage and handling of **CPT-157633** are crucial to maintain its stability and ensure accurate experimental outcomes.

Storage Conditions

It is recommended to store **CPT-157633** as a solid and as stock solutions under the following conditions to prevent degradation.



Form	Storage Temperature	Duration	Special Instructions
Solid	4°C	Not specified	Sealed container, away from moisture. [3]
Stock Solution	-80°C	6 months	Sealed storage, away from moisture.[3]
-20°C	1 month	Sealed storage, away from moisture.[3]	

Note: Once a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles.[3]

Handling Precautions

While a comprehensive Safety Data Sheet (SDS) is not publicly available, standard laboratory precautions should be observed when handling **CPT-157633**.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemicalresistant gloves.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood.
- Contamination: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Ingestion/Inhalation: Avoid ingestion and inhalation of the powder.

Researchers should perform a thorough risk assessment before use.

Solution Preparation

CPT-157633 exhibits solubility in various solvents, allowing for the preparation of stock solutions and formulations for in vitro and in vivo studies.



Stock Solution Preparation

High-concentration stock solutions can be prepared using the following solvents.

Solvent	Maximum Concentration	Notes
DMSO	200 mg/mL (429.92 mM)	Ultrasonic treatment may be required.[3] Use newly opened, anhydrous DMSO as the compound is hygroscopic.
Water	100 mg/mL (214.96 mM)	Ultrasonic treatment may be required.[3] For cell-based assays, filter-sterilize the final working solution.[3]

In Vivo Formulation Protocols

For animal studies, **CPT-157633** can be formulated for administration using the following protocols. It is recommended to prepare these solutions fresh on the day of use.[3]

Protocol	Solvent Composition	Final Concentration
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL
2	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 5 mg/mL
3	10% DMSO, 90% Corn Oil	≥ 5 mg/mL

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3] For dosing periods longer than two weeks, the corn oil-based formulation should be used with caution.[3]

Experimental Protocols In Vitro PTP1B Inhibition Assay



This protocol describes a colorimetric assay to determine the inhibitory activity of **CPT-157633** against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

- Recombinant human PTP1B
- CPT-157633
- p-nitrophenyl phosphate (pNPP)
- Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA
- Stop Solution: 1 M NaOH
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare a stock solution of CPT-157633 in an appropriate solvent (e.g., DMSO).
- In a 96-well plate, add the desired concentrations of **CPT-157633** or vehicle control.
- Add recombinant PTP1B to each well.
- Pre-incubate the plate at 37°C for 30 minutes.
- Initiate the reaction by adding pNPP to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 1 M NaOH to each well.
- Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
- Calculate the percent inhibition of PTP1B activity for each concentration of CPT-157633.



In Vivo Administration via Intracerebroventricular Infusion

The following is a general guideline based on published studies.[3] Specific parameters should be optimized for each experimental model.

Materials:

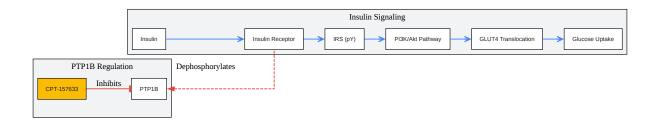
- CPT-157633 formulated for in vivo use
- Osmotic minipumps
- Animal model (e.g., rats)
- Stereotaxic apparatus
- Anesthesia

Procedure:

- Prepare the CPT-157633 solution under sterile conditions.
- Anesthetize the animal according to approved institutional protocols.
- Using a stereotaxic apparatus, implant an osmotic minipump to deliver CPT-157633 into the lateral ventricle.
- A typical dosage used in rats is 0.2 μ g/day .[3]
- Monitor the animals for the duration of the experiment according to the study design.
- At the conclusion of the study, collect tissues for further analysis.

Visualized Pathways and Workflows PTP1B Signaling Pathway



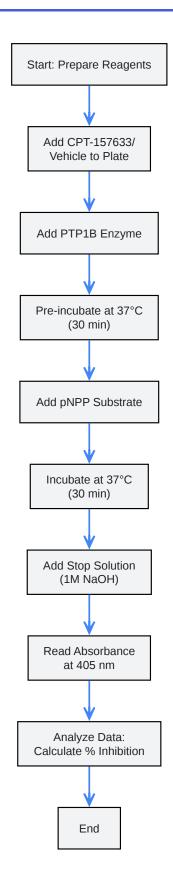


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Caption: PTP1B negatively regulates insulin signaling.

PTP1B Inhibition Assay Workflow





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Caption: Workflow for the in vitro PTP1B inhibition assay.



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